

ATTO 590 Maleimide: A Technical Guide to Solubility and Application

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Compound of Interest

Compound Name: ATTO 590 maleimide

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This in-depth technical guide provides comprehensive information on the solubility characteristics of **ATTO 590 maleimide**, a widely used fluorescent probe in bioconjugation. This document also outlines detailed experimental protocols for its application in labeling biomolecules, particularly proteins, to facilitate reproducible and efficient experimental design.

Core Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^[1] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^[1] The dye is described as moderately hydrophilic.^[1]

Solubility of ATTO 590 Maleimide

ATTO 590 maleimide, like other ATTO maleimide derivatives, exhibits good solubility in polar aprotic organic solvents. The maleimide functional group is reactive towards thiol (sulfhydryl) groups, making it ideal for labeling cysteine residues in proteins and thiol-modified oligonucleotides.

While precise quantitative solubility values (e.g., in mg/mL) are not extensively published in readily available datasheets, the following table summarizes the known compatible solvents. This information is based on product information from various suppliers and established laboratory protocols.

Solvent	Solubility	Recommended Use
Dimethylformamide (DMF)	Soluble	Recommended for preparing stock solutions. [2] [3]
Dimethyl sulfoxide (DMSO)	Soluble	The most common choice for preparing stock solutions. [2] [3]
Acetonitrile	Soluble	Mentioned as a suitable polar solvent. [2] [3]

Note on Solvent Quality and Stability:

Due to the reactive nature of the maleimide group, it is crucial to use anhydrous and amine-free solvents to prevent hydrolysis and ensure maximum reactivity of the dye.[\[2\]](#) Stock solutions of **ATTO 590 maleimide** in high-quality anhydrous DMSO or DMF are generally stable for an extended period when stored properly at -20°C and protected from light and moisture. However, for optimal results, it is highly recommended to prepare fresh solutions immediately before use.

Experimental Protocols

The following section details a general procedure for labeling proteins with **ATTO 590 maleimide**.

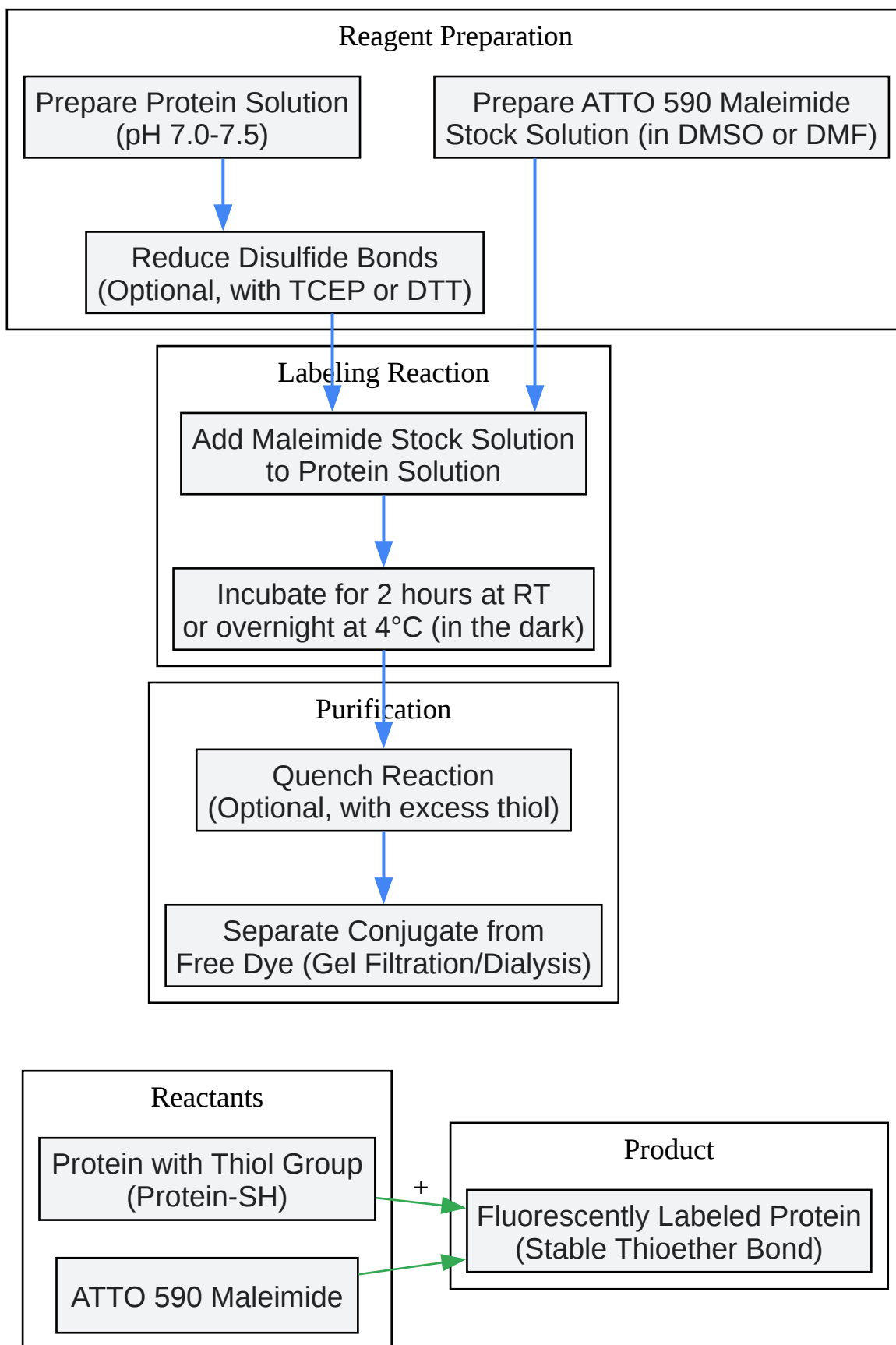
Preparation of Reagents

- Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a pH range of 7.0-7.5. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or Tris buffers. The protein concentration should ideally be between 2-10 mg/mL. The buffer must be free of any thiol-containing reagents at this stage.

- **Reducing Agent (if necessary):** If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be used. A 10-fold molar excess of the reducing agent is typically sufficient. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it will compete for the dye. TCEP does not require removal.
- **ATTO 590 Maleimide Stock Solution:** Immediately prior to the labeling reaction, prepare a stock solution of **ATTO 590 maleimide** in anhydrous DMSO or DMF. A typical concentration for the stock solution is 10-20 mM.

Protein Labeling Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment with **ATTO 590 maleimide**.



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References

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